(3R,4R)-4-aminooxane-3-carboxylic acid
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Overview
Description
(3R,4R)-4-aminooxane-3-carboxylic acid is a chiral amino acid derivative with a unique oxane ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (3R,4R)-4-aminooxane-3-carboxylic acid involves the asymmetric hydrogenation of oxane derivatives. This process typically uses chiral catalysts to ensure the correct stereochemistry.
Enzymatic Synthesis: Enzymes such as transaminases can be employed to convert precursor molecules into this compound under mild conditions, offering high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves:
Large-scale asymmetric hydrogenation: Utilizing robust chiral catalysts that can be recycled.
Biocatalysis: Using engineered microorganisms or isolated enzymes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3R,4R)-4-aminooxane-3-carboxylic acid can undergo oxidation reactions to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxane ketones and aldehydes.
Reduction: Oxane alcohols and aldehydes.
Substitution: N-alkyl or N-acyl oxane derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Metabolic Studies: Used in studies to understand metabolic pathways involving amino acids.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.
Diagnostic Tools: Utilized in the development of diagnostic agents for various diseases.
Industry
Polymer Synthesis: Incorporated into the production of specialized polymers with unique properties.
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which (3R,4R)-4-aminooxane-3-carboxylic acid exerts its effects often involves:
Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interaction with Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Pathways Involved: Common pathways include amino acid metabolism and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-aminooxane-3-carboxylic acid: The enantiomer of (3R,4R)-4-aminooxane-3-carboxylic acid, with different biological activities.
4-aminooxane-3-carboxylic acid: Lacks the chiral centers, leading to different chemical and biological properties.
Oxane derivatives: Compounds with similar oxane ring structures but different functional groups.
Uniqueness
Chirality: The (3R,4R) configuration provides specific interactions with biological molecules, making it unique compared to its enantiomers and other derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This comprehensive overview of this compound showcases its importance in scientific research and its potential applications across different domains
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3R,4R)-4-aminooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-1-2-10-3-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
YSQUSEAQPGJNPB-CRCLSJGQSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)C(=O)O |
Canonical SMILES |
C1COCC(C1N)C(=O)O |
Origin of Product |
United States |
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